4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 .
Synthesis Analysis
A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of tacrine analogues . Additionally, it has been used in the preparation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The compound has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Fluorescence Properties and Synthesis
- Domino-Synthesis and Fluorescence Properties : Non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in water forms fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles, highlighting potential applications in fluorescence and luminescence research (Ershov et al., 2015).
Diversity-Oriented Synthesis
- Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides : A five-step synthesis process of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, leading to a variety of derivatives for potential use in chemical and pharmaceutical research (Baškovč et al., 2012).
Antimicrobial and Antifungal Agents
- Synthesis and Evaluation as Antimicrobial Agents : Synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives and their evaluation as antibacterial and antifungal agents, demonstrating the compound's potential in developing new antimicrobial drugs (El-Sehrawi et al., 2015).
Hydrogen Production Control
- Controlling Hydrogen Production : Derivatives of dihydropyridine, including 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide, were evaluated for controlling hydrogen production in chemical processes, indicating its role in energy and industrial applications (Saleh et al., 2018).
Photophysical Properties
- Synthesis and Photophysical Properties : Investigating the photophysical properties of 3-amino-4-arylpyridin-2(1Н)-ones prepared from 2-oxo-1,2-dihydropyridine-3-carboxamides, important for applications in photochemistry and material sciences (Shatsauskas et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-9-7(11)5(4)6(8)10/h2-3H,1H3,(H2,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKVPRMDVZPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226257 | |
Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
1443980-69-5 | |
Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxamide, 1,2-dihydro-4-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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